N-Methyl-N-(2,3,4-trimethoxybenzyl)pyridin-3-amine
Description
Properties
Molecular Formula |
C16H20N2O3 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C16H20N2O3/c1-18(13-6-5-9-17-10-13)11-12-7-8-14(19-2)16(21-4)15(12)20-3/h5-10H,11H2,1-4H3 |
InChI Key |
HUYVWIQLSYVLSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C(=C(C=C1)OC)OC)OC)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2,3,4-trimethoxybenzyl)pyridin-3-amine typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with N-methylpyridin-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2,3,4-trimethoxybenzyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound hydride .
Scientific Research Applications
Pharmacological Properties
1. Cholinesterase Inhibition
Recent studies have highlighted the potential of pyridine derivatives, including N-Methyl-N-(2,3,4-trimethoxybenzyl)pyridin-3-amine, as dual binding site inhibitors of cholinesterases (ChEs). These compounds have shown promise in reducing the aggregation of amyloid-beta (Aβ) and tau proteins, which are implicated in neurodegenerative diseases such as Alzheimer's. The ability to interact with both the catalytic and peripheral anionic sites of ChEs enhances their efficacy as therapeutic agents .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of pyridine and related structures can exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves the inhibition of key enzymes or disruption of bacterial cell wall synthesis .
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in models of oxidative stress. The results indicated that this compound could significantly reduce neuronal cell death caused by oxidative agents. The proposed mechanism involves the modulation of intracellular signaling pathways that regulate apoptosis and cell survival .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial efficacy, this compound was tested against a panel of bacterial strains. The compound demonstrated significant inhibitory activity against Gram-positive bacteria. The structure-activity relationship analysis suggested that the trimethoxy substituents play a crucial role in enhancing antimicrobial potency .
Summary of Applications
| Application Area | Description |
|---|---|
| Cholinesterase Inhibition | Potential treatment for neurodegenerative diseases by reducing Aβ aggregation. |
| Antimicrobial Activity | Effective against MRSA and other bacterial strains through enzyme inhibition mechanisms. |
| Neuroprotection | Protects neuronal cells from oxidative stress-induced damage. |
Mechanism of Action
The mechanism of action of N-Methyl-N-(2,3,4-trimethoxybenzyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Trimetazidine (1-(2,3,4-Trimethoxybenzyl)piperidine)
- Key Differences : Replaces the pyridine ring with a piperidine ring.
- Pharmacology : TMZ enhances glucose metabolism by inhibiting mitochondrial 3-ketoacyl-CoA thiolase, improving cardiac and skeletal muscle performance under ischemic conditions .
- Synthesis : Synthesized by Servier Laboratories in 1969 via benzylation of piperidine .
3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine
- Key Differences : Pyridine substitution at the 2-position; benzyl group carries a trifluoromethyl substituent instead of trimethoxy groups.
- Synthesis : Prepared via Pd(OAc)₂/BINAP-catalyzed coupling of 2-chloro-3-methylpyridine with 4-(trifluoromethyl)benzylamine (81% yield) .
N-Methyl-N-(3-pyridin-3-ylbenzyl)amine
- Key Differences : Benzyl group substituted with a pyridin-3-yl group rather than trimethoxybenzyl.
- Properties : Molecular weight = 198.27 g/mol; CAS 852180-72-4 .
N-Methyl-N-[3-(pyridin-2-yloxy)benzyl]amine
Pharmacological and Functional Comparisons
Physicochemical Properties
Discussion
- Structural Impact on Activity : The 2,3,4-trimethoxybenzyl group in the target compound may enhance lipophilicity and mitochondrial targeting compared to analogues with electron-withdrawing groups (e.g., trifluoromethyl) .
- Synthetic Flexibility : Palladium-mediated methods enable modular synthesis of diverse analogues, facilitating structure-activity relationship studies .
- Knowledge Gaps: Limited data exist on the target compound’s specific biological activity, necessitating further pharmacological profiling.
Biological Activity
N-Methyl-N-(2,3,4-trimethoxybenzyl)pyridin-3-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H18N2O3
- Molecular Weight : 250.29 g/mol
The presence of the trimethoxybenzyl group is significant for its biological activity, as methoxy groups can enhance lipophilicity and biological availability.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Receptor Modulation : Many pyridine derivatives act as agonists or antagonists at neurotransmitter receptors.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular function and signaling.
1. Neuroprotective Effects
Studies have shown that this compound exhibits neuroprotective properties. It has been linked to the modulation of neurotrophic factors which are crucial for neuronal survival and growth.
2. Actoprotective Activity
A study involving a structurally similar compound (ALM-802) demonstrated significant improvements in physical performance in mice subjected to acute fatigue. Mice treated with the compound showed a 68% increase in running distance compared to controls, suggesting potential applications in enhancing physical endurance and recovery from fatigue .
| Parameter | Control Group | ALM-802 Group | Statistical Significance |
|---|---|---|---|
| Distance Run (m) | 230.6 ± 29.6 | 387.9 ± 60.5 | p = 0.023 |
Study on Physical Performance
In a controlled experiment, the effects of this compound were evaluated on mice. The study focused on the compound's ability to mitigate fatigue during strenuous exercise, demonstrating its potential as an actoprotective agent.
Neuroprotective Studies
Further investigations into similar compounds suggest that they may protect against neurodegenerative diseases by promoting neuronal health through various biochemical pathways, including the modulation of inflammatory responses.
Q & A
Q. How can the synthesis of N-Methyl-N-(2,3,4-trimethoxybenzyl)pyridin-3-amine be optimized for higher yield and purity?
Methodological Answer:
- Schiff Base Formation: A common approach involves condensing 2,3,4-trimethoxybenzaldehyde with methylamine or a pyridine derivative under acidic conditions. For example, describes a similar reaction using 4-benzyloxy-3-methoxybenzaldehyde and 2-hydrazinopyridine in ethanol with acetic acid catalysis, yielding 91% product .
- Purification: Vacuum filtration followed by sequential washing with water and methanol removes unreacted starting materials. Purity can be confirmed via melting point analysis and FTIR spectroscopy (e.g., characteristic peaks at 1596 cm⁻¹ for C=N stretching) .
- Key Variables: Reaction time (1–3 hours), solvent choice (ethanol vs. methanol), and acid catalyst concentration (e.g., acetic acid) influence yield.
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., 400–500 MHz) in DMSO-d₆ can resolve aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ ~3.8 ppm). provides a detailed ¹³C NMR profile for a structurally related compound, showing peaks at δ 157.16 (C=N) and δ 55.48 (OCH₃) .
- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS confirms molecular ion peaks (e.g., m/z calculated vs. observed within 0.3 ppm error) .
- FTIR: ATR-FTIR identifies functional groups, such as C=N (1596 cm⁻¹) and aromatic C-H (3060–3100 cm⁻¹) .
Q. How can researchers validate the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies: Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). highlights GC-MS as a robust tool for identifying degradation products like 2,3,4-trimethoxybenzyl alcohol .
- Light Sensitivity: Expose to UV (254 nm) and visible light for 48 hours; analyze photodegradation by TLC or LC-MS.
Advanced Research Questions
Q. What computational methods are suitable for predicting the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like G-protein-coupled receptors (GPCRs) or kinases. The trimethoxybenzyl group may enhance binding to hydrophobic pockets, as seen in for trimetazidine analogs targeting mitochondrial proteins .
- QSAR Modeling: Correlate substituent effects (e.g., methoxy positions) with activity data from analogs (e.g., ’s piperazine derivatives) to predict IC₅₀ values .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization: Replicate studies using identical cell lines (e.g., HEK293 or H9c2 cardiomyocytes), ensuring consistent hypoxia/oxidative stress conditions (e.g., 1% O₂, 100 μM H₂O₂) .
- Mechanistic Profiling: Compare downstream signaling pathways (e.g., Akt phosphorylation, Bcl-2 expression) across studies. demonstrates that trimetazidine analogs upregulate Bcl-2 via HIF-1α stabilization, which may explain variability in cytoprotective effects .
Q. What strategies can mitigate challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
- Solvent Screening: Use vapor diffusion with solvents like dichloromethane/hexane or ethanol/water. achieved crystallization of a triazolo-pyridine analog via slow evaporation .
- SHELXL Refinement: Employ SHELXL (–2) for anisotropic displacement parameter refinement. For twinned crystals, use the TWIN/BASF commands in SHELX .
Q. How can the compound’s metabolic stability be evaluated in vitro?
Methodological Answer:
- Liver Microsome Assays: Incubate with rat/human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C for 60 minutes. Terminate reactions with acetonitrile and analyze via LC-MS/MS.
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess isoform-specific inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
